molecular formula C25H24N2O2S B15000166 N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B15000166
M. Wt: 416.5 g/mol
InChI Key: VXXBFOLMFHKFIS-UHFFFAOYSA-N
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Description

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide is a complex organic compound that features a thiazole ring and a furan ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the furan ring and the propanamide group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of new materials with specific electronic or optical properties.

    Industry: The compound may be used in the synthesis of other complex molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
  • N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide is unique due to the presence of both a thiazole and a furan ring, which may confer distinct biological activities and chemical properties compared to similar compounds. The specific arrangement of functional groups in this compound can result in unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C25H24N2O2S/c1-2-18-8-10-19(11-9-18)16-22-17-26-25(30-22)27-24(28)15-13-21-12-14-23(29-21)20-6-4-3-5-7-20/h3-12,14,17H,2,13,15-16H2,1H3,(H,26,27,28)

InChI Key

VXXBFOLMFHKFIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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